5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol
Description
5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol (CAS: 763132-59-8) is a phenolic derivative featuring a methoxy group at position 5 of the benzene ring and an aminomethyl linker at position 2 connected to a 5-methylisoxazole moiety. Its molecular formula is C₁₂H₁₃N₂O₃, with a molecular weight of 264.28 g/mol (calculated). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds, due to its hybrid structure combining phenolic and isoxazole functionalities .
Key structural attributes:
- Phenol core: Provides hydrogen-bonding capacity and aromatic stability.
- 5-Methoxy group: Enhances lipophilicity and modulates electronic effects.
- Aminomethyl-isoxazole side chain: Introduces nitrogen-rich heterocyclic properties, enabling interactions with biological targets.
Properties
IUPAC Name |
5-methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-5-12(14-17-8)13-7-9-3-4-10(16-2)6-11(9)15/h3-6,15H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWDCPDAWWUSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763132-59-8 | |
| Record name | 5-METHOXY-2-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylisoxazole with formaldehyde and 5-methoxy-2-aminophenol under acidic conditions. The reaction typically proceeds through a Mannich-type reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogous molecules:
Biological Activity
5-Methoxy-2-(((5-methylisoxazol-3-yl)amino)methyl)phenol, commonly referred to by its CAS number 791582-32-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on a review of current literature.
The molecular formula of this compound is CHNO, with a molecular weight of 218.25 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 396.3 ± 32.0 °C |
| Flash Point | 193.5 ± 25.1 °C |
| LogP | 0.71 |
| Vapour Pressure | 0.0 ± 1.0 mmHg at 25°C |
These properties suggest that the compound has moderate lipophilicity and stability under standard conditions, which may influence its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating their effectiveness.
Case Study: Antimicrobial Screening
A study screened various derivatives against common bacterial strains such as Bacillus subtilis and Escherichia coli. The results indicated that some derivatives showed potent activity, with MIC values ranging from 8 μM to over 32 μM depending on the specific structure and substituents present on the phenolic ring .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have indicated that related compounds can inhibit cancer cell proliferation, particularly in breast cancer cell lines like MCF-7. The IC values for these compounds ranged from 3.1 μM to 8.7 μM, highlighting their selective toxicity towards cancer cells while sparing normal cells .
Table: Anticancer Activity of Related Compounds
| Compound Identifier | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | MCF-7 | 4.8 |
| Compound C | MCF-7 | 8.7 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, preliminary studies suggest that derivatives may also possess anti-inflammatory and antioxidative properties. These activities are crucial for developing therapeutic agents targeting various diseases where oxidative stress plays a role.
The biological activity of this compound is likely linked to its ability to interact with specific biological targets within cells:
- Antimicrobial Mechanism : The presence of the isoxazole ring may contribute to the disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : Potential mechanisms include the induction of apoptosis in cancer cells or inhibition of specific signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
